4-(1-Phenyl-1h-pyrazol-4-yl)butan-2-amine
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Overview
Description
4-(1-Phenyl-1H-pyrazol-4-yl)butan-2-amine is a chemical compound with a molecular formula of C13H17N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenyl-1H-pyrazol-4-yl)butan-2-amine typically involves the reaction of 1-phenyl-1H-pyrazole with butan-2-amine under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(1-Phenyl-1H-pyrazol-4-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-(1-Phenyl-1H-pyrazol-4-yl)butan-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-Phenyl-1H-pyrazol-4-yl)butan-2-amine involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Pyrazol-1-yl)butan-2-amine
- 1-Methyl-1H-pyrazol-4-amine
- 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine
Uniqueness
4-(1-Phenyl-1H-pyrazol-4-yl)butan-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17N3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
4-(1-phenylpyrazol-4-yl)butan-2-amine |
InChI |
InChI=1S/C13H17N3/c1-11(14)7-8-12-9-15-16(10-12)13-5-3-2-4-6-13/h2-6,9-11H,7-8,14H2,1H3 |
InChI Key |
HWBIKESHHDNSFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CN(N=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
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